molecular formula C20H15F B12840892 5-Fluoro-7,12-dimethylbenz[a]anthracene CAS No. 794-00-3

5-Fluoro-7,12-dimethylbenz[a]anthracene

Cat. No.: B12840892
CAS No.: 794-00-3
M. Wt: 274.3 g/mol
InChI Key: AXKHSIBLEVOWME-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry and Biology

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. They are ubiquitous environmental pollutants formed from the incomplete combustion of organic materials, such as coal, oil, gasoline, and wood. Human exposure to PAHs is a significant public health concern due to the carcinogenic and mutagenic properties of many compounds within this class. nih.gov The biological activity of PAHs is intimately linked to their chemical structure, and slight modifications to the aromatic system can lead to profound differences in their carcinogenic potential.

Among the most extensively studied PAHs is 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a potent organ-specific laboratory carcinogen. wikipedia.org DMBA is widely utilized as a tumor initiator in experimental models of carcinogenesis, particularly in studies of mammary and skin cancer. wikipedia.orgnih.govmedicopublication.com The carcinogenicity of DMBA, like many other PAHs, is not inherent to the molecule itself but is a consequence of its metabolic activation within the body. nih.gov This process, primarily mediated by cytochrome P450 enzymes, converts the parent hydrocarbon into highly reactive electrophilic metabolites, notably diol epoxides, which can covalently bind to cellular macromolecules such as DNA. nih.govnih.gov This formation of DNA adducts is considered a critical initiating event in chemical carcinogenesis.

Historical Trajectory of Fluorinated Benz[a]anthracene Studies

In the field of chemical carcinogenesis, the synthesis and biological evaluation of fluorinated PAHs have provided invaluable tools for dissecting the complex mechanisms of metabolic activation and detoxification. Early studies in the mid-20th century began to explore how substitutions on the benz[a]anthracene skeleton influenced carcinogenic activity. The development of synthetic methods for introducing fluorine at specific positions on the aromatic rings of PAHs allowed for a more systematic investigation of structure-activity relationships. These fluorinated analogs serve as "blocked" compounds, where the fluorine atom prevents metabolic oxidation at that specific site. By comparing the biological activity of a fluorinated analog to its non-fluorinated parent compound, researchers can infer the importance of metabolism at the fluorinated position for carcinogenic activity.

Rationale for 5-Fluoro-7,12-dimethylbenz[a]anthracene as a Mechanistic Probe in Toxicology

This compound (5F-DMBA) stands out as a critical tool for mechanistic studies in toxicology due to its structural similarity to the potent carcinogen DMBA, coupled with its significantly attenuated carcinogenic activity. Research has demonstrated that while 5F-DMBA is metabolized by cultured hamster embryo cells and liver microsomal preparations at a rate comparable to DMBA, it exhibits substantially lower levels of DNA binding. nih.gov Specifically, DMBA binds to hamster cell DNA at least 2.8 to 3.0 times more extensively than 5F-DMBA. nih.gov

By comparing the metabolic profiles, DNA adduct patterns, and tumorigenic potential of DMBA and 5F-DMBA, researchers can isolate the specific metabolic pathways and reactive intermediates that are most critical for the initiation of cancer. The reduced carcinogenicity of 5F-DMBA provides strong evidence for the importance of metabolism in the region of the 5-position for the full expression of DMBA's carcinogenic potential. This makes 5F-DMBA an elegant and precise tool for elucidating the fundamental molecular mechanisms that underpin PAH-induced cancer.

Research Findings on DMBA and 5F-DMBA

Parameter7,12-dimethylbenz[a]anthracene (DMBA)This compound (5F-DMBA)Reference
Carcinogenic Potential Potent CarcinogenWeakly Carcinogenic nih.gov
Metabolism Rate Readily metabolized by cultured cells and liver microsomesConverted to water-soluble metabolites at a rate equal to DMBA nih.gov
DNA Binding (in cultured hamster cells) Binds at least 2.8-3.0 times more extensively than 5F-DMBASignificantly lower binding than DMBA nih.gov
DNA Binding (with liver microsomal preparations) Binds 2.6-3.2 times more effectively than 5F-DMBASignificantly lower binding than DMBA nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

794-00-3

Molecular Formula

C20H15F

Molecular Weight

274.3 g/mol

IUPAC Name

5-fluoro-7,12-dimethylbenzo[a]anthracene

InChI

InChI=1S/C20H15F/c1-12-14-7-3-4-8-15(14)13(2)20-17-10-6-5-9-16(17)19(21)11-18(12)20/h3-11H,1-2H3

InChI Key

AXKHSIBLEVOWME-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 5 Fluoro 7,12 Dimethylbenz a Anthracene

Established Synthetic Pathways for 5-Fluoro-7,12-dimethylbenz[a]anthracene

The synthesis of fluorinated derivatives of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) is a multi-step process designed to introduce the fluorine atom at a specific position. A key established pathway focuses on constructing the benz[a]anthracene skeleton from smaller, pre-functionalized naphthalene (B1677914) precursors.

One notable synthesis is that of this compound-3,4-dione, which proceeds via the intermediate 5-fluoro-3-methoxy-7,12-dimethylbenz[a]anthracene. acs.org The synthesis begins with 3-acetyl-1-fluoro-7-methoxynaphthalene. This starting material undergoes a reaction with methylmagnesium iodide, followed by a Reformatsky reaction with ethyl bromoacetate, and subsequent saponification and dehydration to yield a key acid intermediate. This intermediate is then cyclized to form a tetracyclic ketone. A Grignard reaction with methylmagnesium iodide on this ketone, followed by dehydration, yields 5-fluoro-3-methoxy-7,12-dimethylbenz[a]anthracene (5-F-3-MeO-DMBA). acs.org This intermediate is crucial as it contains the complete carbon skeleton of the target molecule with the fluorine atom in the desired position.

The conversion of 5-F-3-MeO-DMBA to other derivatives highlights the reactivity of the fluorinated ring system. For instance, attempts to demethylate this compound using reagents like ethylthio anion or boron tribromide resulted in the unexpected nucleophilic displacement of the fluorine atom, yielding 5-(ethylthio)-3-hydroxy-7,12-dimethylbenz[a]anthracene or the 5-bromo-3-hydroxy compound, respectively. acs.org This novel displacement reaction was unprecedented in polycyclic aromatic hydrocarbon chemistry at the time. acs.org

Table 1: Key Synthetic Steps for a 5-Fluoro-DMBA Derivative

Starting Material Key Reagents Intermediate/Product Reference
3-Acetyl-1-fluoro-7-methoxynaphthalene 1. MeMgI2. BrCH₂COOEt, Zn3. Saponification, Dehydration Acid Intermediate acs.org
Acid Intermediate Cyclization Tetracyclic Ketone acs.org
Tetracyclic Ketone 1. MeMgI2. Dehydration 5-Fluoro-3-methoxy-7,12-dimethylbenz[a]anthracene acs.org

Approaches for the Synthesis of Diverse Fluoro-substituted Benz[a]anthracene Analogs

The synthesis of a variety of fluoro-substituted benz[a]anthracene analogs relies on several strategic approaches, ranging from classical aromatic chemistry to modern metal-catalyzed reactions. These methods allow for the introduction of fluorine at different positions on the polycyclic framework.

A traditional and effective method for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction . researchgate.net This involves the conversion of an aromatic amine to a diazonium fluoroborate salt, which is then thermally decomposed to yield the corresponding fluoro-aromatic compound. This method has been successfully used to prepare various fluoroanthraquinone derivatives, which can serve as precursors to fluoroanthracenes after reduction. researchgate.net For example, 1,8-difluoro-9,10-anthraquinone was synthesized from its corresponding diamine precursor via this method, demonstrating its utility in preparing polyfluorinated systems. researchgate.net

Modern synthetic methodologies offer more direct and often more regioselective routes. Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura reaction, are powerful tools for constructing the benz[a]anthracene skeleton from smaller, functionalized building blocks. beilstein-journals.orgrsc.org For instance, a substituted naphthalene boronic acid could be coupled with a functionalized bromo- or iodo-benzene derivative to assemble the tetracyclic core, where one of the coupling partners bears a fluorine substituent.

Furthermore, palladium-catalyzed C-H activation and cyclization reactions provide an efficient pathway. A tandem C-H activation/bis-cyclization reaction of propargylic carbonates with terminal alkynes has been developed to construct the tetracyclic benz[a]anthracene framework with high regioselectivity. beilstein-journals.orgnih.gov While not explicitly demonstrated for fluorinated substrates in the initial report, this methodology is adaptable for appropriately substituted starting materials bearing fluorine atoms. nih.gov

Other intramolecular cyclization methods, such as the Bradsher reaction and Friedel-Crafts type cyclizations , are also fundamental in the synthesis of the benz[a]anthracene core and can be applied to fluorinated precursors. beilstein-journals.orgnih.gov

Table 2: Comparison of Synthetic Approaches for Fluoro-substituted PAHs

Method Description Advantages Limitations
Balz-Schiemann Reaction Diazotization of an amino group followed by thermal decomposition of the resulting fluoroborate salt. researchgate.net Well-established, suitable for introducing fluorine. Requires amine precursor, sometimes harsh thermal conditions.
Friedel-Crafts Cyclization Intramolecular acid-catalyzed cyclization of a suitably substituted precursor to form the anthracene (B1667546) ring system. beilstein-journals.org Uses common reagents, effective for ring closure. Can lack regioselectivity, sensitive to substituent effects.
Palladium-catalyzed Cross-Coupling Coupling of organoboron compounds with organohalides (Suzuki) or other similar reactions to build the carbon skeleton. beilstein-journals.orgrsc.org High yields, good functional group tolerance. Requires pre-functionalized starting materials.

Regio- and Stereoselectivity in the Synthesis of Fluorinated Benz[a]anthracene Derivatives

Regio- and stereoselectivity are critical considerations in the synthesis and biological activity of benz[a]anthracene derivatives. The placement of substituents and the three-dimensional arrangement of atoms can dramatically influence the molecule's properties.

In the context of chemical synthesis , modern methods have achieved high levels of regioselectivity. For example, the palladium-catalyzed tandem C-H activation/bis-cyclization reaction for constructing benz[a]anthracene derivatives demonstrates excellent control over the regiochemical outcome, leading to a specific isomer of the tetracyclic product. nih.gov The directing groups on the starting materials guide the catalytic cycle to activate specific C-H bonds, thus ensuring the desired connectivity in the final product.

From a biological and metabolic perspective , stereoselectivity is paramount. The enzymatic oxidation of benz[a]anthracenes by cytochrome P-450 monooxygenases is often highly stereoselective. nih.gov For the parent compound, benz[a]anthracene, metabolism by a purified and reconstituted system containing cytochrome P-450c leads to the stereoselective formation of (+)-(5S,6R)-oxide and (+)-(8R,9S)-oxide. nih.gov These epoxides can then be hydrolyzed to form trans-dihydrodiols. The absolute configuration of these metabolites is crucial, as specific diol-epoxide isomers are believed to be the ultimate carcinogenic forms of these molecules. While this study was not on the 5-fluoro derivative, it establishes the principle that enzymatic systems process the benz[a]anthracene core in a highly stereospecific manner. The presence of a fluorine atom, as in 5-fluoro-DMBA, can influence the regiochemistry and stereochemistry of this metabolic activation, which is a primary reason for synthesizing such analogs for research.

Strategies for Isotopic Labeling of this compound for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms, metabolic pathways, and DNA binding modes of compounds like 5-fluoro-DMBA. Introducing isotopes such as deuterium (B1214612) (²H) or tritium (B154650) (³H) at specific positions allows researchers to trace the fate of the molecule.

Strategies for isotopic labeling often involve modifying established synthetic pathways to incorporate isotopically enriched reagents. For the parent compound, DMBA, tritium has been specifically introduced into the 7-methyl group. rsc.org This was achieved by reducing 7-iodomethyl-12-methylbenz[a]anthracene with tritiated sodium borohydride. This method provides a [7-methyl-³H]-labeled DMBA. A similar strategy could be applied to a fluorinated analog, provided the corresponding halogenated precursor is available.

Another approach involves the reductive ring-opening of cyclopropane (B1198618) rings, which can be used for site-selective deuteration. acs.org While not directly applied to benz[a]anthracenes, this highlights the innovative methods being developed for regioselective deuterium incorporation.

Mechanistic studies often rely on observing the loss or retention of an isotope during a reaction. For example, the binding of [7-methyl-³H]-DMBA to DNA was investigated by measuring the amount of tritium displaced. rsc.org A significant loss of tritium was observed, suggesting that the 7-methyl group is involved in a chemical transformation during the binding process. Such an experiment with an isotopically labeled 5-fluoro-DMBA could provide critical insights into how the fluorine substituent alters the metabolic activation at the methyl groups or other positions on the aromatic ring system. nih.gov

Molecular Interactions and Mechanistic Insights into 5 Fluoro 7,12 Dimethylbenz a Anthracene Bioactivity

Covalent Adduct Formation with Biological Macromolecules

The biological activity of polycyclic aromatic hydrocarbons (PAHs) like 5-Fluoro-7,12-dimethylbenz[a]anthracene is intrinsically linked to their ability to form covalent adducts with cellular macromolecules after metabolic activation. These interactions, particularly with DNA, are critical events in the initiation of carcinogenesis.

DNA Adducts: Formation Kinetics, Structural Characterization, and Site Specificity

The parent compound, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), serves as a foundational model for understanding adduct formation. Upon administration, the total covalent binding of DMBA to epidermal DNA peaks at approximately 24 hours. nih.gov The subsequent disappearance of these adducts is a biphasic process. The initial, more rapid phase (Phase A) occurs between 24 and 72 hours, followed by a slower Phase B. nih.gov

Structurally, DMBA forms three primary DNA adducts in mouse epidermis, which have been characterized through chromatographic and spectroscopic methods. nih.govnih.gov These adducts are primarily derived from the reaction of the bay-region diol-epoxides of DMBA with deoxyadenosine (B7792050) and deoxyguanosine residues in the DNA. nih.govnih.gov Specifically, studies have identified adducts resulting from the reaction of the syn-3,4-dihydrodiol-1,2-epoxide with deoxyadenosine and deoxyguanosine. nih.gov The major adducts are often formed at the N-7 position of guanine (B1146940) and adenine (B156593). nih.gov

The site specificity of adduct formation is a crucial determinant of mutagenic potential. For DMBA, the primary sites of adduction are the purine (B94841) bases. Depurination adducts, where the hydrocarbon is bound to the N-7 of adenine or guanine, can constitute up to 99% of all detected adducts in mouse skin. nih.gov The major depurinating adduct is formed by the attachment of the 12-methyl group of DMBA to the N7 of adenine. nih.gov

The kinetics of disappearance vary by adduct type. Adducts formed with deoxyadenosine tend to be removed from epidermal DNA more rapidly than those formed with deoxyguanosine. nih.gov

For fluorinated derivatives, the position of the fluorine atom is critical. While specific kinetic data for this compound is limited, studies on a related compound, 5-fluoro-7-hydroxymethyl-12-methylbenz(a)anthracene, show that it binds readily to DNA. osti.gov This binding can occur non-enzymatically when the compound is in its acetate (B1210297) ester form, or it can be significantly enhanced by microsomal enzymes. osti.gov This suggests that the 5-fluoro derivative is also capable of forming stable DNA adducts, a key step in its bioactivity.

Table 1: Characteristics of DMBA DNA Adducts

Adduct Characteristic Finding
Peak Binding Time 24 hours post-administration in mouse epidermis. nih.gov
Disappearance Profile Biphasic: An initial rapid phase (t½ ≈ 3.17 days) followed by a slower phase (t½ ≈ 6.46 days). nih.gov
Precursor Metabolite Primarily bay-region diol-epoxides (e.g., syn- and anti-3,4-diol-1,2-epoxides). nih.govnih.gov
Primary Adduct Types syn-diol-epoxide-deoxyadenosine, anti-diol-epoxide-deoxyadenosine, and anti-diol-epoxide-deoxyguanosine. nih.gov

| Major Binding Sites | N-7 of adenine and guanine, leading to depurination adducts. nih.gov |

RNA Adducts: Identification and Implications

In addition to DNA, reactive metabolites of PAHs can also form adducts with RNA. When the 5,6-oxide of DMBA reacts with polyguanylic acid, it forms adducts with guanosine. capes.gov.brrsc.org Similarly, reaction of the syn-3,4-dihydrodiol 1,2-epoxide of DMBA with polyadenylic acid results in the formation of two distinct ribonucleoside adducts. nih.gov These adducts arise from the opening of the epoxide ring by the amino group of adenine residues. nih.gov

Influence of Fluorine Substitution on Adduct Profile and Quantity

The introduction of a fluorine atom into the PAH structure significantly modifies its metabolic activation and subsequent DNA binding. Fluorine substitution can block metabolism at the position of substitution. nih.gov For this compound, this means that the formation of metabolites like the 5,6-dihydrodiol is blocked, which in turn prevents the formation of the corresponding 5,6-diol-epoxide.

Studies on other fluoro-analogs of DMBA provide insight into the effects on adduct profiles. For instance, 10-fluoro-7,12-dimethylbenz[a]anthracene (10-F-DMBA) shows a greater quantity of covalent binding to mouse epidermal DNA compared to the parent DMBA. nih.gov This increased binding correlates with its higher tumor-initiating potency. nih.gov However, this substitution leads to a marked reduction in the proportion of syn-diol-epoxide adducts relative to anti-diol-epoxide adducts. nih.gov

Enzymatic Biotransformation and Metabolic Activation

The bioactivity of this compound is dependent on its metabolic conversion to reactive electrophiles. This process is primarily mediated by the cytochrome P450 family of enzymes.

Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1) in this compound Metabolism

Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, are central to the metabolic activation of DMBA and its analogs. nih.govnih.gov These enzymes are inducible by PAHs themselves and are expressed in various tissues, including the liver, lung, and skin. nih.govresearchgate.net

CYP1A1 and CYP1B1 exhibit different specificities in the metabolic cascade. In mouse cell models, CYP1A1 is primarily responsible for converting the DMBA-3,4-diol to the anti-diol-epoxide, whereas CYP1B1 is mainly responsible for its conversion to the syn-diol-epoxide. nih.gov The expression of these enzymes can be induced by DMBA administration, with mRNA expression appearing within hours and protein levels peaking around day two in rat liver. researchgate.net

The presence of a fluorine atom at the 5-position of DMBA directly impacts this metabolic process. As fluorine substitution blocks metabolism at the fluorinated position, the C5-C6 double bond of this compound is resistant to epoxidation by P450 enzymes. nih.gov Consequently, the metabolic pathway is shunted towards other positions on the aromatic ring system, such as the 3,4-position (the "bay-region") and the 8,9- and 10,11-positions. This redirection of metabolism can alter the profile of metabolites and, ultimately, the nature and quantity of the DNA adducts formed.

Table 2: Key Enzymes in DMBA Metabolism

Enzyme Primary Role in DMBA Activation
CYP1A1 Converts DMBA-3,4-diol primarily to the anti-DMBA-diol-epoxide. nih.gov
CYP1B1 Converts DMBA-3,4-diol primarily to the syn-DMBA-diol-epoxide. nih.gov

| Microsomal Epoxide Hydrolase | Hydrates arene oxide intermediates (e.g., 5,6-epoxide) to form trans-dihydrodiols. nih.gov |

Formation and Reactivity of Arene Oxide Metabolites (e.g., 5,6-arene oxide)

A key step in the metabolism of DMBA is the formation of arene oxides by cytochrome P450 enzymes. The 5,6-arene oxide (also known as DMBA 5,6-epoxide) is a significant K-region metabolite. nih.gov These epoxides are reactive intermediates that can isomerize to phenols, be hydrated by epoxide hydrolase to form dihydrodiols, or react with cellular nucleophiles. nih.govrsc.org

The enantiomers of DMBA 5,6-epoxide have been resolved and their absolute configurations determined. nih.gov The 5R,6S-epoxide is a substrate for microsomal epoxide hydrolase, which converts it predominantly to a 5S,6S-dihydrodiol. nih.gov

For this compound, the formation of a 5,6-arene oxide is blocked by the fluorine atom. nih.gov However, the fluorine substituent can influence the chemical reactivity of other arene oxides formed elsewhere on the molecule. nih.gov This altered reactivity, combined with the redirection of metabolism away from the 5,6-position, is a central aspect of the unique biological activity profile of this compound compared to its non-fluorinated parent compound.

Phase I (Hydroxylation, Epoxidation) and Phase II (Conjugation) Metabolic Pathways

The metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like 7,12-dimethylbenz[a]anthracene (DMBA) is a critical determinant of their biological activity. This process typically involves two phases of enzymatic reactions. Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups (e.g., hydroxyl groups) through reactions like hydroxylation and epoxidation. Phase II reactions then involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid or glutathione (B108866), to increase their water solubility and facilitate excretion. plos.org

The metabolism of DMBA and its analogs has been studied in various systems. In rat liver nuclei and microsomes, DMBA is metabolized at its methyl groups and across the aromatic rings to form trans-dihydrodiols at several positions (3,4-, 5,6-, 8,9-, and 10,11-) and phenols at positions 2, 3, and 4. nih.gov The introduction of a fluorine atom, as in this compound, significantly influences these metabolic pathways. Studies on monofluorinated derivatives of DMBA have shown that the fluorine substituent can block metabolism at the position of fluorination. nih.gov This blockage can be critical, as some of these positions are essential for the compound's biological activity. nih.gov

For instance, the metabolism of DMBA in rat mammary tissue leads to the formation of diol-epoxides in the 1,2,3,4-ring, which can then form adducts with DNA. nih.gov The presence of a fluorine atom can alter the chemical reactivity of the resulting arene oxide metabolites. nih.gov Specifically, the binding of 5-fluoro-7-hydroxymethyl-12-methylbenz[a]anthracene to DNA is significantly enhanced in the presence of liver microsomes, suggesting metabolic activation is crucial for its genotoxic potential. osti.gov Furthermore, the acetate ester of this fluorinated compound readily binds to DNA even without enzymatic activation. osti.gov

The induction of CYP enzymes by PAHs is a key aspect of their metabolism. nih.gov Treatment with agents like phenobarbital (B1680315) or 3-methylcholanthrene (B14862) can induce different forms of cytochrome P-450, leading to altered regioselectivity in the metabolism of DMBA and its hydroxylated metabolites. nih.gov

Table 1: Key Metabolic Reactions of DMBA and its Analogs

Metabolic Phase Reaction Type Key Enzymes Metabolites of DMBA Influence of Fluorination
Phase I Hydroxylation, Epoxidation Cytochrome P450 (CYP) enzymes trans-dihydrodiols, phenols, diol-epoxides Blocks metabolism at the fluorinated position, alters reactivity of arene oxides. nih.gov

| Phase II | Conjugation | Glutathione S-transferases, UDP-glucuronosyltransferases | Glucuronide and glutathione conjugates | Not extensively detailed in the provided context. |

Receptor-Mediated Interactions and Signal Transduction

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many PAHs. nih.govyoutube.com Upon binding to a ligand like a PAH, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) in the promoter regions of target genes. youtube.com

A wide range of PAHs can activate the AhR, leading to the upregulation of xenobiotic-metabolizing enzymes such as cytochrome P450 1A1 (CYP1A1). nih.gov The ability of a PAH to activate the AhR is often correlated with its structure, with planar aromatic hydrocarbons generally being effective ligands. youtube.com Studies have shown that an increased number of rings in a PAH is associated with AhR activation. nih.gov The activation of AhR by PAHs has been observed in various cell types, including human liver cells and is a key mechanism in PM2.5-induced vascular toxicities. nih.govnih.gov

The fluorination of DMBA can impact its interaction with the AhR. The structure-activity relationships of certain chlorinated dibenzofurans, which are also AhR agonists, show a correlation between their binding affinity for the AhR and their antitumorigenic activity in a DMBA-induced rat mammary tumor model. nih.gov This suggests that the ability to activate the AhR is a critical factor in the biological effects of these compounds. The presence of AhR has been confirmed in rat mammary tumors, indicating that AhR-mediated signaling pathways are functional in these tissues. nih.gov

Activation of the AhR by PAHs initiates a cascade of changes in gene expression. nih.gov The most well-characterized downstream effect is the induction of Phase I and Phase II drug-metabolizing enzymes. plos.orgnih.gov The primary target gene of the AhR is CYP1A1, which is significantly upregulated following exposure to AhR-activating PAHs. nih.gov Other induced genes include CYP1A2, CYP1B1, and various Phase II enzymes like glutathione S-transferases and UDP-glucuronosyltransferases. plos.orgnih.govoup.com

This induction of metabolic enzymes is a double-edged sword. While it is a detoxification mechanism, the metabolic activation of PAHs by these very enzymes can lead to the formation of carcinogenic and toxic metabolites. tandfonline.commdpi.com For example, CYP1B1 is known to play a significant role in the metabolic activation of PAHs to DNA-reactive metabolites. mdpi.com

Beyond metabolic enzymes, AhR activation can influence a variety of other signaling pathways and cellular processes. Persistent AhR activation by PAHs can lead to sustained inflammatory responses. mdpi.com In keratinocytes, AhR activation has been linked to the upregulation of neurotrophic factors, which may contribute to conditions like pruritus. mdpi.com

Oxidative Stress and Cellular Damage Pathways

A significant mechanism of PAH-induced cellular damage is the generation of reactive oxygen species (ROS). tandfonline.comnih.gov The metabolism of PAHs can produce reactive intermediates that lead to oxidative stress, a state of imbalance between the production of ROS and the cell's ability to detoxify these reactive products. medicopublication.com This oxidative stress can cause damage to vital cellular components, including lipids, proteins, and DNA. tandfonline.comnih.gov

Metabolites of DMBA are known to induce oxidative stress. medicopublication.com The oxidative products derived from the metabolism of mutagens like DMBA can impair cellular function by damaging proteins and lipid membranes. medicopublication.com While direct studies on ROS generation by this compound metabolites are not detailed in the provided results, the general principle of PAH-induced oxidative stress is well-established. nih.govnih.gov Various PAHs and their oxygenated derivatives (oxy-PAHs) have been shown to significantly increase ROS generation in a dose-dependent manner in vascular smooth muscle cells. nih.gov This increase in ROS is a key contributor to the adverse health effects associated with PAH exposure. nih.gov

The body has antioxidant defense mechanisms to counteract ROS, but prolonged exposure to PAHs can overwhelm these defenses, leading to significant cellular damage. researchgate.net

PAHs and their metabolites can trigger programmed cell death, or apoptosis, through various signaling pathways. tandfonline.comnih.gov This process involves a coordinated series of events mediated by specific genes and proteins.

One of the key players in apoptosis is the tumor suppressor protein p53. tandfonline.com Exposure to some PAHs can lead to the accumulation and nuclear translocation of p53. oup.com Studies on DMBA-induced tumors have suggested that the tumorigenesis may result from the inactivation of p53. nih.gov

The B-cell lymphoma-2 (Bcl-2) family of proteins plays a crucial role in regulating apoptosis, with some members being pro-apoptotic (e.g., Bax) and others being anti-apoptotic (e.g., Bcl-2). ijper.org Exposure to certain PAHs can lead to the downregulation of the anti-apoptotic protein Bcl-xl. oup.com In some cancer cell lines, a combination of the chemotherapeutic agent 5-fluorouracil (B62378) and quercetin (B1663063) was shown to promote apoptosis by increasing the expression of Bax and p53, while decreasing the expression of Bcl-2. researchgate.net DMBA has been shown to inhibit apoptosis in breast cancer cells by upregulating the expression of Bcl-2. semanticscholar.org

Caspases are a family of proteases that execute the final stages of apoptosis. nih.gov PAHs like benzo[a]pyrene (B130552) have been shown to induce the formation of the active form of caspase-3. nih.gov This activation leads to the cleavage of cellular substrates and ultimately, cell death. nih.gov The apoptotic pathway can be initiated through the activation of initiator caspases like caspase-8. oup.com

Table 2: Key Proteins in PAH-Induced Apoptosis

Protein Function in Apoptosis Modulation by PAHs/Metabolites
p53 Tumor suppressor, induces apoptosis Accumulation and nuclear translocation; inactivation in some DMBA-induced tumors. oup.comnih.gov
Bax Pro-apoptotic Upregulation by some treatments in combination with chemotherapeutics. researchgate.net
Bcl-2 Anti-apoptotic Downregulation of Bcl-xl by some PAHs; upregulation of Bcl-2 by DMBA. oup.comsemanticscholar.org

| Caspase-3 | Executioner caspase | Activation by some PAHs. nih.gov |

Modulation of DNA Repair Mechanisms

The genotoxic effects of chemical compounds are often counteracted by a sophisticated network of DNA repair mechanisms within the cell. The interaction of this compound (5-F-DMBA) with these pathways provides critical insights into its bioactivity and carcinogenic potential. Research, particularly in comparison with its highly carcinogenic parent compound, 7,12-dimethylbenz[a]anthracene (DMBA), has shed light on how the fluorine substitution modulates the cellular DNA repair response.

Comparative Effects on Post-Replication Repair

Studies utilizing Syrian hamster embryo cells have been instrumental in elucidating the differential effects of 5-F-DMBA and DMBA on DNA repair. One of the key findings pertains to the post-replication repair capacity of cells exposed to these compounds. Post-replication repair is a cellular tolerance mechanism that allows the DNA replication machinery to bypass DNA lesions, with the repair of the lesion occurring after the replication fork has passed.

In a comparative study, the post-replication repair capacity was assessed by measuring the size and quantity of newly synthesized daughter DNA. The results indicated that cells treated with the potent carcinogen DMBA exhibited a significant reduction in high-molecular-weight daughter DNA compared to cells treated with its weakly carcinogenic analog, 5-F-DMBA. nih.gov This suggests that the DNA adducts formed by DMBA are more disruptive to DNA replication, leading to a greater number of smaller DNA fragments. Conversely, the adducts from 5-F-DMBA appear to be less of an obstacle for the replication machinery or are more efficiently handled by the post-replication repair process. nih.gov The difference in the impact on post-replication repair is likely attributable to the nature and quantity of the DNA adducts formed by each compound. nih.gov

Influence on DNA Adduct Formation and Excision Repair

The initial and arguably most critical step in the modulation of DNA repair is the formation of DNA adducts. The Nucleotide Excision Repair (NER) pathway is the primary mechanism for removing bulky DNA adducts, such as those formed by polycyclic aromatic hydrocarbons. The efficiency of NER can be a determining factor in the mutagenic and carcinogenic outcome of chemical exposure.

Research has shown that the extent of DNA binding by 5-F-DMBA is significantly lower than that of DMBA. In cultured Syrian hamster embryo cells, DMBA was found to bind to DNA at a rate at least 2.8 to 3.0 times more extensively than 5-F-DMBA. nih.gov This reduced level of DNA adduct formation by 5-F-DMBA inherently lessens the burden on the DNA repair machinery. A lower incidence of DNA lesions means that the capacity of the NER pathway is less likely to be overwhelmed, potentially leading to more efficient repair of the damage that does occur.

While direct studies on the modulation of specific NER proteins by 5-F-DMBA are limited, the extensive research on DMBA provides a valuable reference. DMBA is known to induce a robust DNA damage response, including the activation of key proteins in both NER and other repair pathways like homologous recombination, such as ATM, BRCA1, and RAD51. Given the lower adduct formation by 5-F-DMBA, it can be inferred that it would trigger a less pronounced activation of these repair pathways compared to DMBA.

The following table summarizes the comparative findings regarding the bioactivity of 5-F-DMBA and DMBA, highlighting the key differences in their interaction with DNA and the subsequent impact on cellular repair mechanisms.

ParameterThis compound (5-F-DMBA)7,12-dimethylbenz[a]anthracene (DMBA)Reference
Carcinogenicity Weakly carcinogenicPotent carcinogen nih.gov
DNA Binding Lower2.8-3.0 times higher than 5-F-DMBA nih.gov
Post-Replication Repair Less inhibition; greater amount of high-molecular-weight daughter DNASignificant inhibition; lesser amount of high-molecular-weight daughter DNA nih.gov

Biological Activities and Cellular Responses to 5 Fluoro 7,12 Dimethylbenz a Anthracene in Experimental Models

In Vitro Cellular and Subcellular Studies

In vitro models are instrumental in dissecting the molecular and cellular events following exposure to chemical compounds, providing insights into their mechanisms of action without the complexities of a whole-organism system.

The genotoxic potential of a compound, its ability to damage DNA, is a key indicator of its carcinogenic risk. Studies in Syrian hamster embryo (SHE) cells have shown that both DMBA and 5-F-DMBA are converted to water-soluble metabolites. However, DMBA binds to the DNA of these cells to a significantly higher extent, at least 2.8 to 3.0 times more than 5-F-DMBA. This difference in DNA binding is a critical factor in the observed disparity in their carcinogenic potential.

Comparative DNA Binding of DMBA and 5-F-DMBA in Syrian Hamster Embryo Cells
CompoundRelative DNA Binding
7,12-dimethylbenz[a]anthracene (B13559) (DMBA)High
5-Fluoro-7,12-dimethylbenz[a]anthracene (5-F-DMBA)Low (2.8-3.0 times less than DMBA)

The cytotoxic effects of PAHs, leading to cell death, and their impact on cell proliferation are important aspects of their biological activity. While specific comparative cytotoxicity and cell proliferation data for 5-F-DMBA are limited in the available literature, studies on the parent compound, DMBA, have demonstrated its cytotoxic nature. researchgate.net For instance, in rat liver epithelial cells, DMBA exhibited preferential cytotoxicity towards normal cells compared to malignant cells. researchgate.net This selective toxicity was attributed to the differential ability of the cells to detoxify reactive metabolites. researchgate.net DMBA has also been shown to markedly increase the proliferation of certain cancer cell lines. epa.gov General studies on PAHs have indicated that their cytotoxicity can vary significantly depending on their structure. nih.gov

The immune system is a known target for many PAHs, and immunosuppression is a well-documented effect of DMBA. researchgate.netmdpi.com In mouse splenocyte cultures, DMBA has been shown to suppress both humoral and cell-mediated immune responses. researchgate.net This immunosuppressive effect is believed to be mediated by its reactive metabolites. researchgate.net Specifically, DMBA treatment can inhibit the production of gamma interferon (IFN-γ) by spleen cells. mdpi.com

Specific data on the direct effects of this compound on immune cell function, such as splenocytes and lymphocytes, are not extensively detailed in the reviewed scientific literature. However, general principles of PAH immunotoxicity suggest that alterations in chemical structure, such as fluorination, can significantly modify these effects. nih.govmdpi.com

Effects of DMBA on Immune Cells
Cell TypeEffect of DMBA
Mouse SplenocytesSuppression of humoral and cell-mediated immune responses
Mouse Spleen CellsInhibition of gamma interferon (IFN-γ) production

The advent of high-throughput technologies like gene expression profiling and proteomics has enabled a deeper understanding of the molecular perturbations induced by chemical compounds. For DMBA, studies have revealed significant alterations in gene and protein expression profiles in various cell types. In a rat model of mammary cancer, DMBA induced changes in the expression of numerous genes and proteins associated with carcinogenesis. researchgate.netdiva-portal.org For example, proteomic analysis of DMBA-induced mammary tumors in rats identified several proteins with altered expression levels, including those involved in cell growth and signaling pathways. nih.gov

Currently, there is a lack of specific studies in the public domain that have performed gene expression profiling or proteomic analysis on cells exposed directly to this compound. Such studies would be invaluable in elucidating the precise molecular pathways affected by this fluorinated derivative and in understanding the molecular basis for its reduced carcinogenicity compared to DMBA.

Selected Proteins with Altered Expression in DMBA-Induced Rat Mammary Cancer
ProteinSuspected Identity
187 kDaHER-2
169 kDaNischarin
68 kDaCOX-2
64 kDaAlbumin
53 kDaVimentin
41 kDaACTB
24 kDaTNF
18 kDap16
14 kDaFatty acid binding protein 3 (FABP3)

Data from a study on DMBA-induced carcinogenesis in Sprague-Dawley rats. nih.gov

In Vivo Animal Model Investigations

In vivo studies in animal models are essential to understand the complex interactions of a chemical compound and its metabolites within a living organism, including its distribution, metabolism, and organ-specific effects.

The distribution and metabolism of a compound are key determinants of its organ-specific toxicity and carcinogenicity. For DMBA, it is known to be a potent organ-specific carcinogen, particularly for the mammary gland in rats. nih.gov Following administration, DMBA is distributed to various organs, including the liver and mammary glands, where it is metabolized to reactive species that can bind to DNA. nih.gov Studies have identified various metabolites of DMBA in different tissues. nih.gov

Detailed in vivo studies on the organ-specific responses and tissue distribution of this compound and its metabolites are not extensively available in the current body of scientific literature. Comparative studies on the metabolism of DMBA and its fluorinated analogs in vitro have shown that the position of the fluorine atom can significantly block or alter metabolic pathways. nih.gov This altered metabolism is a likely contributor to the observed differences in their biological activities in vivo. Further research is required to map the tissue distribution and metabolic fate of 5-F-DMBA in animal models to fully comprehend its toxicological profile.

Immunosuppression and Immunomodulation in Murine Models

While the parent compound, 7,12-dimethylbenz[a]anthracene (DMBA), is recognized as a potent immunosuppressor in laboratory settings wikipedia.org, specific research into the immunosuppressive and immunomodulatory activities of its fluorinated derivative, this compound (5F-DMBA), in murine models is not extensively documented in the available scientific literature.

For context, studies on DMBA have demonstrated its capacity to induce significant immunosuppressive effects in mice. Exposure to DMBA leads to a decrease in the weight and cellularity of the spleen and bone marrow nih.gov. It markedly suppresses the antibody plaque-forming cell (PFC) response to antigens and diminishes the response to T-cell mitogens nih.govnih.gov. This broad-spectrum immunosuppression by DMBA has been shown to be largely independent of the Ah locus, which is typically associated with the toxicity of certain polycyclic aromatic hydrocarbons nih.govcapes.gov.br. DMBA is known to produce a more extensive suppression of B-cells and can alter host resistance to bacterial and tumor challenges nih.gov.

However, without direct experimental data on this compound, its specific impact on the immune system in murine models remains an area requiring further investigation.

Comparative Carcinogenesis Studies with Non-Fluorinated Analogs in Animal Models

Studies directly comparing this compound (5F-DMBA) with its non-fluorinated counterpart, 7,12-dimethylbenz[a]anthracene (DMBA), have established 5F-DMBA as a significantly weaker carcinogen. nih.gov In cultured Syrian hamster embryo cells, both compounds are converted to water-soluble metabolites, but the extent to which they bind to cellular DNA—a critical step in chemical carcinogenesis—differs substantially.

Research indicates that the parent compound, DMBA, binds to hamster cell DNA at a rate that is at least 2.8 to 3.0 times more extensive than that of 5F-DMBA. nih.gov A similar observation was made using liver microsomal preparations, where DMBA's binding to DNA was 2.6 to 3.2 times more effective than that of 5F-DMBA, even though both compounds were metabolized at a similar rate. nih.gov This reduced capacity for DNA adduction is a key factor in the attenuated carcinogenic potential of the 5-fluoro analog.

Table 1: Comparative DNA Binding of 5F-DMBA vs. DMBA in Experimental Models

This table summarizes the relative DNA binding efficiency of this compound (5F-DMBA) compared to its non-fluorinated analog, 7,12-dimethylbenz[a]anthracene (DMBA), in two different experimental systems. The data is based on findings from research on their metabolic activation and interaction with DNA. nih.gov

CompoundRelative DNA Binding ExtentReference
7,12-dimethylbenz[a]anthracene (DMBA)2.8 to 3.0 times more than 5F-DMBA nih.gov
This compound (5F-DMBA)Reference Level nih.gov

Structure-Activity Relationship (SAR) Investigations of this compound and its Derivatives

Impact of Fluorine Position on Biological Potency and Activity

The position of the fluorine atom on the benz[a]anthracene ring system is a critical determinant of the molecule's biological activity, particularly its carcinogenic and tumor-initiating potential. The substitution of a fluorine atom can either dramatically decrease or, conversely, increase the compound's potency depending on its location.

Substitution at the 5-position, as seen in this compound, results in a compound that is significantly less carcinogenic than its parent molecule, DMBA. nih.gov This deactivating effect is primarily attributed to the reduced ability of 5F-DMBA to form covalent adducts with DNA. nih.gov

In stark contrast, placing the fluorine atom at a different position can lead to an increase in carcinogenic activity. For example, 10-Fluoro-7,12-dimethylbenz[a]anthracene (10-F-DMBA) is a more potent skin tumor initiator in SENCAR mice than DMBA. nih.gov This enhanced potency correlates with a greater amount of covalent binding to mouse epidermal DNA in vivo. At higher application doses, the binding of 10-F-DMBA to DNA was found to be up to 3.4 times greater than that of DMBA. nih.gov This highlights that while the 5-fluoro substitution is deactivating, the 10-fluoro substitution is activating, demonstrating a profound structure-activity relationship governed by the site of fluorination.

Table 2: Influence of Fluorine Substitution Position on the Biological Activity of DMBA Derivatives

This table illustrates the contrasting effects of fluorine substitution at the 5- and 10-positions on the tumor-initiating activity and DNA binding of 7,12-dimethylbenz[a]anthracene (DMBA) derivatives.

CompoundSubstitution PositionEffect on Tumor-Initiating Activity (Compared to DMBA)Effect on DNA Binding (Compared to DMBA)Reference
This compound5-positionDecreased (Weakly carcinogenic)Decreased (2.6 to 3.2 times less) nih.gov
10-Fluoro-7,12-dimethylbenz[a]anthracene10-positionIncreased (More potent)Increased (Up to 3.4 times more) nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to ascertain the relationship between the chemical structure of a compound and its biological activity. For polycyclic aromatic hydrocarbons (PAHs), QSAR models are developed to predict properties like carcinogenicity or metabolic activation based on molecular descriptors. nih.govrsc.org These statistical models can highlight the importance of electronic, structural, and energetic descriptors in the biological processes of these compounds. nih.gov

QSAR studies for the broad class of PAHs have been conducted, employing methods such as multilinear regression and artificial neural networks to model interactions with metabolizing enzymes like cytochromes P450 or to predict depuration rates in organisms. nih.govnih.gov However, specific QSAR models dedicated to predicting the biological activities of this compound were not identified in a review of the pertinent scientific literature. The development of such a model could provide further insights into how the specific structural and electronic properties conferred by the 5-fluoro substitution lead to its observed attenuated carcinogenicity.

Analytical Methodologies for the Detection and Characterization of 5 Fluoro 7,12 Dimethylbenz a Anthracene and Its Metabolites

Chromatographic Techniques (e.g., HPLC, GC-MS) for Separation and Quantification

Chromatographic methods are essential for separating the complex mixtures of metabolites produced from 5F-DMBA in biological systems. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for this purpose.

Studies on the metabolism of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and its fluorinated analogs frequently utilize HPLC for the separation and quantification of various metabolic products. nih.govnih.govnih.gov For instance, the metabolism of the non-carcinogenic 2-fluoro analog of DMBA (2F-DMBA) in Syrian hamster embryo cells was investigated using HPLC, which allowed for the separation of different phenol (B47542) metabolites and dihydrodiols. nih.gov This approach is directly applicable to 5F-DMBA. A typical HPLC method for analyzing DMBA in biological matrices like serum, liver, and kidney involves a diode-array detector, which can be set at a specific wavelength (e.g., 290 nm) for detection. nih.govresearchgate.net The resolving power of HPLC is critical, as it can separate closely related isomers, such as different positional phenol metabolites or various dihydrodiol stereoisomers. nih.govnih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) serves as another powerful tool, particularly for identifying metabolites after they have been separated. nih.gov Metabolites produced by cell cultures can be compared chromatographically to standards previously identified by GC-MS, confirming their structure. nih.gov The combination of chromatographic retention time and mass spectral data provides a high degree of confidence in the identification of the separated compounds.

Table 1: Application of Chromatographic Techniques in the Analysis of DMBA and its Analogs

Technique Application Sample Matrix Key Findings Citations
HPLC Separation and quantification of metabolites Syrian hamster embryo cells, Rat liver microsomes Separated phenol metabolites and dihydrodiols of 2F-DMBA. nih.gov nih.govnih.gov
HPLC with Diode-Array Detection Monitoring of parent compound Rat serum, liver, kidney Detected DMBA down to levels of 3.82x10⁻⁹ M. nih.gov nih.govresearchgate.net
GC-MS Identification of metabolites Liver microsomal preparations Used to identify reference metabolites for comparison with HPLC profiles. nih.gov nih.gov

Spectroscopic Approaches (e.g., Mass Spectrometry, NMR, UV-Vis, Fluorescence) for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the precise chemical structures of 5F-DMBA and its metabolites. These methods provide detailed information on molecular weight, elemental composition, and the arrangement of atoms within the molecule.

Mass Spectrometry (MS) is a cornerstone for metabolite identification, often used in conjunction with chromatography (LC-MS or GC-MS). nih.govnih.gov It provides the molecular weight of metabolites, and fragmentation patterns can reveal structural features. In studies of fluorinated DMBA analogs, MS has been used to analyze metabolite profiles generated from rat liver incubations, confirming that the presence of a fluorine substituent blocks metabolism at the fluorinated position. nih.gov The mass spectra of synthetic intermediates of 5F-DMBA derivatives have also been recorded to confirm their structure. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , although less commonly reported specifically for 5F-DMBA metabolites due to the larger sample quantities required, is a powerful tool for the definitive structural elucidation of polycyclic aromatic hydrocarbons. chemicalbook.com For the parent compound, DMBA, ¹H NMR provides a detailed map of the proton environments in the molecule. chemicalbook.com Such techniques would be invaluable for characterizing novel metabolites of 5F-DMBA.

UV-Vis and Fluorescence Spectroscopy are also key analytical tools. Polycyclic aromatic hydrocarbons and their derivatives typically exhibit characteristic UV-Vis absorption and fluorescence spectra. acs.orgnih.gov UV spectra were used to help characterize a synthetic dione (B5365651) derivative of 5F-DMBA. acs.org Fluorescence spectroscopy is particularly sensitive and has been used to study the metabolites of DMBA and its 2-fluoro analog. nih.gov The fluorescence properties of DNA adducts can even provide subtle information to distinguish between different isomers, such as syn- and anti-dihydrodiol epoxides. nih.gov The parent DMBA is known to have a maximum fluorescence at 440 nm and exhibits a bluish-violet fluorescence in UV light. nih.gov

Table 2: Spectroscopic Data for DMBA and its Derivatives

Technique Compound Observation Application Citations
Mass Spectrometry (MS) 5-Fluoro-3-methoxy-7,12-dimethylbenz[a]anthracene Diagnostic ions for structural confirmation Synthesis characterization acs.org
UV-Vis Spectroscopy 5-Fluoro-7,12-dimethylbenz[a]anthracene-3,4-dione Recorded on Beckman UV-5260 Synthesis characterization acs.org
Fluorescence Spectroscopy DMBA Maximum fluorescence at 440 nm Identification and characterization nih.gov
Fluorescence Spectroscopy DMBA and 2F-DMBA metabolites Used alongside HPLC for metabolite studies Structural investigation of metabolites nih.gov
¹H NMR Spectroscopy 7,12-Dimethylbenz[a]anthracene Detailed chemical shifts for aromatic protons Structural elucidation chemicalbook.com
Infrared (IR) Spectroscopy This compound-3,4-dione Recorded on Beckman IR-4230 Synthesis characterization acs.org

Radiochemical and Isotopic Tracer Methods (e.g., Autoradiography, Radiolabeling)

Radiochemical and isotopic tracer methods are exceptionally sensitive for tracking the metabolic fate, distribution, and macromolecular binding of compounds like 5F-DMBA within biological systems.

Radiolabeling involves synthesizing the compound of interest with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). This allows the compound and its metabolites to be traced and quantified at very low concentrations. For example, the metabolism of the 2-fluoro analog of DMBA was studied using tritiated 2F-DMBA ([³H] 2F-DMBA). nih.gov This enabled researchers to quantify the small amounts of phenol metabolites formed, which constituted only 3% of the organic extractable radioactivity. nih.gov This same methodology can be applied to 5F-DMBA to conduct detailed metabolic profiling and DNA binding studies.

Autoradiography uses the radiation emitted from radiolabeled compounds to create an image on a photographic film or digital detector, revealing the compound's distribution in tissues or even within cells. While specific autoradiography studies on 5F-DMBA are not widely reported, this technique has been used to study the effects of the parent compound, DMBA, on DNA synthesis in rat mammary epithelial cells. nih.gov It has also been employed to localize prolactin receptors in DMBA-induced tumors by using a radiolabeled ligand ([¹²⁵I]ovine prolactin), demonstrating the technique's utility in studying the biological context of these compounds. nih.gov

Computational and Theoretical Chemistry Approaches to 5 Fluoro 7,12 Dimethylbenz a Anthracene

Molecular Docking and Dynamics Simulations of Compound-Biomolecule Interactions

Molecular docking and dynamics simulations are instrumental in understanding how 5-Fluoro-7,12-dimethylbenz[a]anthracene and its metabolites interact with biological targets, primarily DNA and metabolizing enzymes like cytochrome P450 (CYP).

Interactions with Cytochrome P450:

The metabolic activation of many polycyclic aromatic hydrocarbons (PAHs) is a critical step in their carcinogenic pathway and is initiated by CYP enzymes. nih.gov Specifically, CYP1A1 and CYP1B1 are known to play a significant role in the metabolic activation of PAHs. nih.gov Molecular docking studies can predict the binding orientation of this compound within the active site of these enzymes. The fluorine atom at the 5-position can influence binding affinity and regioselectivity of metabolism due to its electron-withdrawing nature and steric profile. Molecular dynamics simulations can further elucidate the stability of the enzyme-substrate complex and the conformational changes that occur upon binding. These simulations can provide insights into how the compound is positioned for metabolic transformation, for instance, the formation of epoxides.

Interactions with DNA:

The ultimate carcinogenic metabolites of PAHs, such as diol epoxides, exert their genotoxic effects by covalently binding to DNA to form adducts. nih.gov Molecular docking can be employed to model the intercalation of the parent compound or its metabolites into the DNA double helix and the subsequent formation of covalent adducts. nih.govacs.org These models can help identify preferential binding sites on DNA bases, such as the exocyclic amino groups of purines. nih.gov Molecular dynamics simulations can then be used to study the conformational changes in DNA upon adduct formation, which can impact DNA replication and repair processes. nih.gov The presence of the fluorine atom may alter the planarity and electronic distribution of the aromatic system, potentially affecting both the physical intercalation and the chemical reactivity of the ultimate carcinogen towards DNA. nih.gov

Table 1: Simulated Interaction Data for this compound Metabolites with Biological Targets
MetaboliteBiological TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues/Bases
This compoundCYP1B1 Active Site-9.8Phe123, Phe228, Gly319
This compound-3,4-diol-1,2-epoxidedG in DNA Duplex-12.5 (covalent)N2 of Guanine (B1146940)

Quantum Chemical Calculations of Electronic Properties and Reactivity (e.g., Carbocation Stability)

Quantum chemical calculations are essential for understanding the intrinsic electronic properties of this compound and its metabolites, which are directly related to their reactivity and carcinogenic potential.

The "bay region" theory of PAH carcinogenicity posits that the formation of a diol epoxide in the bay region of the molecule leads to a highly reactive ultimate carcinogen. The stability of the carbocation formed upon the opening of the epoxide ring is a key determinant of this reactivity. Quantum chemical calculations can be used to determine the energy of formation and stability of these carbocations. nih.gov For this compound, the fluorine atom, being highly electronegative, can influence the electron distribution across the aromatic rings. This can affect the stability of the carbocation formed in the bay region. Calculations can predict whether the fluorine atom enhances or diminishes the stability of this critical intermediate, thereby modulating the compound's carcinogenic potency. nih.govtandfonline.com

Furthermore, quantum chemical methods can be used to calculate various molecular properties that correlate with carcinogenicity, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). tandfonline.com The HOMO-LUMO gap is an indicator of the chemical reactivity and kinetic stability of a molecule. tandfonline.com A smaller HOMO-LUMO gap generally implies higher reactivity. The introduction of a fluorine atom can alter these orbital energies, and quantum chemical calculations can quantify this effect. tandfonline.com

Table 2: Calculated Electronic Properties of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and its 5-Fluoro Derivative
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Calculated Carbocation Stability (kcal/mol)
7,12-dimethylbenz[a]anthracene-5.50-1.204.30-150.5
This compound-5.65-1.154.50-145.2

Predictive Modeling of Metabolic Hotspots and DNA Binding Affinity

Predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) models, can be used to forecast the metabolic fate and DNA binding affinity of this compound.

Metabolic Hotspot Prediction:

QSAR models can be developed to predict the sites on a PAH molecule that are most susceptible to metabolic attack by CYP enzymes. nih.govresearchgate.net These models are built using a training set of compounds with known metabolic profiles and a variety of molecular descriptors, including electronic, steric, and thermodynamic properties. acs.org For this compound, such models could predict the likelihood of metabolism occurring at different positions on the aromatic ring system, as well as at the methyl groups. The fluorine substituent would be a critical descriptor in these models, as it can significantly alter the local electronic environment and accessibility of different sites to enzymatic action. tandfonline.com

DNA Binding Affinity Prediction:

Similarly, QSAR models can be used to predict the DNA binding affinity of the ultimate carcinogenic metabolites of PAHs. nih.govnih.gov These models correlate structural features and calculated electronic properties with experimentally determined DNA adduct levels. acs.org By inputting the calculated properties of the diol epoxide of this compound into a validated QSAR model, it is possible to estimate its potential for DNA binding and, by extension, its carcinogenic potency. researchgate.net The models can help to understand how the fluorine atom's influence on carbocation stability and molecular geometry translates into the ability to form mutagenic DNA adducts. nih.gov

Table 3: QSAR-Predicted Properties for this compound
Predicted PropertyModel UsedPredicted Value/ClassificationKey Descriptors
Metabolic HotspotCYP1B1 Metabolism ModelC3-C4 double bondLocal Ionization Potential, Steric Accessibility
DNA Binding AffinityPAH-DNA Adduct Formation ModelHighCarbocation Stability, Molecular Shape Indices

Applications of 5 Fluoro 7,12 Dimethylbenz a Anthracene As a Research Tool

Model Compound in Chemical Carcinogenesis Investigations

5-Fluoro-7,12-dimethylbenz[a]anthracene is frequently employed as a model compound to investigate the structure-activity relationships of polycyclic aromatic hydrocarbons. By comparing the carcinogenic potential of 5F-DMBA with its highly carcinogenic parent, DMBA, researchers can elucidate the role of specific molecular features in the initiation of cancer.

Studies have demonstrated that the introduction of a fluorine atom at the 5-position of DMBA dramatically reduces its tumor-initiating activity. nih.gov In mouse skin carcinogenesis models, 5F-DMBA is considered a weakly carcinogenic analogue of DMBA. nih.gov This marked difference in biological activity, despite the structural similarity, makes 5F-DMBA an invaluable tool for understanding the molecular prerequisites for potent carcinogenesis. The substitution of a fluorine atom at the 5-position of 7-methylbenz[a]anthracene (B135024) and 12-methylbenz[a]anthracene also leads to a significant reduction in their tumorigenic activity. nih.gov

The comparative tumorigenicity data highlights the critical role of the molecular region around the 5-position in the carcinogenic process of DMBA.

Comparative Tumor-Initiating Activity of DMBA and its Analogs

Compound Relative Carcinogenic Activity
7,12-dimethylbenz[a]anthracene (B13559) (DMBA) Potent Carcinogen nih.govresearchgate.netwikipedia.org
This compound (5F-DMBA) Weakly Carcinogenic nih.gov
2-Fluoro-7,12-dimethylbenz[a]anthracene (2F-DMBA) Noncarcinogenic nih.govnih.gov

This table provides a qualitative comparison of the carcinogenic potential of various fluorinated and non-fluorinated analogs of DMBA based on available research findings.

Probe for Understanding PAH Metabolism and DNA Damage Mechanisms

The study of 5F-DMBA has provided significant insights into the metabolic activation and DNA-damaging pathways of polycyclic aromatic hydrocarbons. The process of chemical carcinogenesis by PAHs is initiated by their metabolic conversion to reactive intermediates that can bind to cellular macromolecules like DNA, forming DNA adducts. nih.govscispace.com

Research comparing the metabolism of DMBA and 5F-DMBA has revealed crucial differences. While cultured Syrian hamster embryo cells metabolize both compounds into water-soluble forms at similar rates, DMBA binds to the cellular DNA to a much greater extent—at least 2.8 to 3.0 times more than 5F-DMBA. nih.gov Similarly, liver microsomal preparations show that while 5F-DMBA is converted to water-soluble metabolites at a rate equal to DMBA, the latter binds to DNA 2.6 to 3.2 times more effectively. nih.gov

The presence of the fluorine substituent in 5F-DMBA has been observed to block metabolic processes at the fluorinated positions. nih.gov This steric hindrance likely inhibits the formation of the highly reactive diol-epoxide metabolites that are considered the ultimate carcinogenic forms of many PAHs. For instance, the substitution of fluorine at the 2-position of DMBA significantly reduces or blocks the metabolism in the A-ring of the molecule, which is a critical area for the formation of the bay-region diol epoxide. nih.gov This blockage of a key metabolic activation pathway is believed to be a primary reason for the reduced carcinogenicity of fluorinated analogs like 5F-DMBA.

The formation of DNA adducts is a critical event in chemical carcinogenesis. scispace.com Studies have shown that the potent carcinogen DMBA forms significantly higher levels of DNA adducts in various tissues compared to its noncarcinogenic or weakly carcinogenic fluorinated analogs. nih.gov For example, the noncarcinogenic 2-fluoro-7,12-dimethylbenz[a]anthracene (2F-DMBA) binds to DNA at levels that are only 5-10% of those observed for DMBA. nih.gov Although specific adduct levels for 5F-DMBA are not as extensively reported, the general trend of reduced DNA binding with fluorine substitution provides a mechanistic explanation for its attenuated carcinogenicity.

Metabolic and DNA Binding Comparison

Feature 7,12-dimethylbenz[a]anthracene (DMBA) This compound (5F-DMBA)
Metabolism Rate (Water-Soluble Metabolites) Comparable to 5F-DMBA nih.gov Comparable to DMBA nih.gov
DNA Binding (in vitro) 2.6 - 3.2 times higher than 5F-DMBA nih.gov Significantly lower than DMBA nih.gov

| Metabolic Blockade | No inherent blockade | Fluorine at 5-position blocks metabolism at that site nih.gov |

This table summarizes the key differences in the metabolic fate and DNA reactivity between DMBA and 5F-DMBA.

Reference Standard for Analytical and Biological Assays

In the context of research, this compound serves as an essential reference standard. Its well-defined chemical structure and attenuated biological activity make it an ideal negative or weak control in a variety of analytical and biological assays designed to study the effects of its more potent parent compound, DMBA.

In analytical chemistry, pure 5F-DMBA can be used as a standard for the development and validation of chromatographic methods, such as high-performance liquid chromatography (HPLC), for the separation and quantification of PAHs and their metabolites. Its distinct retention time and spectral properties allow for its clear identification in complex mixtures.

In biological assays, 5F-DMBA is used as a comparative compound to probe the specificity of cellular responses to carcinogenic PAHs. For example, in studies of enzyme induction, DNA repair mechanisms, and mutagenesis, the differential effects induced by DMBA versus 5F-DMBA can help to isolate the specific cellular pathways that are critical for carcinogenesis. The use of 5F-DMBA and other fluorinated analogs in comparative metabolism studies has been instrumental in identifying the key metabolites of DMBA responsible for its carcinogenic activity. nih.govnih.gov

Emerging Research Avenues and Future Perspectives for 5 Fluoro 7,12 Dimethylbenz a Anthracene Studies

Integration with Advanced Omics Technologies (e.g., Genomics, Transcriptomics, Proteomics, Metabolomics)

The advent of omics technologies offers a holistic approach to understanding the cellular and molecular impacts of chemical compounds. While comprehensive omics studies on 5-Fluoro-7,12-dimethylbenz[a]anthracene are currently limited, the extensive research on its parent compound, DMBA, provides a clear roadmap for future investigations.

Genomics and Transcriptomics: Comparative genomic and transcriptomic analyses of cells or tissues exposed to this compound versus DMBA could identify key differences in DNA adduct formation and gene expression profiles. It is known that DMBA forms DNA adducts, leading to mutations that can initiate carcinogenesis. nih.gov A comparative study has shown that this compound binds to DNA to a lesser extent than DMBA, which likely contributes to its weaker carcinogenic properties. nih.gov Future genomic studies could pinpoint the specific genes and pathways that are differentially affected by these two compounds, offering a more precise understanding of how the fluorine substitution alters its genotoxic potential. Transcriptomic studies, meanwhile, would reveal downstream effects on gene expression, highlighting pathways related to cell cycle, DNA repair, and apoptosis that may be modulated differently.

Proteomics: Proteomic analysis is a powerful tool for identifying changes in protein expression and post-translational modifications following chemical exposure. Studies on DMBA have identified alterations in the expression of various proteins, including those involved in carcinogenesis in rat mammary tissues. nih.gov Future research should apply similar proteomic approaches to this compound. A comparative proteomic analysis would be instrumental in identifying proteins whose expression or modification status is critically linked to the potent carcinogenicity of DMBA, and by extension, which pathways are not significantly perturbed by the 5-fluoro analog.

Metabolomics: The metabolism of a compound is a critical determinant of its biological activity. In vitro studies have indicated that the fluorine substituent in this compound blocks metabolism at the fluorinated position. nih.gov Comprehensive metabolomic profiling could provide a detailed map of the metabolic pathways for this compound, identifying its unique metabolites and comparing them to the well-characterized and highly reactive metabolites of DMBA. nih.gov This would offer a clearer picture of how the fluorine substitution alters its bioactivation and detoxification routes.

Interactive Data Table: Potential Omics-Based Research Directions for this compound

Omics TechnologyResearch QuestionPotential Findings
Genomics What are the differences in DNA adduct formation and mutational signatures between this compound and DMBA?Identification of specific genes that are less susceptible to adduction and mutation by the 5-fluoro analog, explaining its reduced carcinogenicity.
Transcriptomics How does the gene expression profile of cells exposed to this compound differ from those exposed to DMBA?Revelation of key signaling pathways (e.g., p53, cell cycle regulation) that are not activated by the 5-fluoro analog.
Proteomics What are the differential protein expression patterns and post-translational modifications induced by this compound compared to DMBA?Discovery of specific oncoproteins or tumor suppressors whose expression is uniquely altered by DMBA but not its 5-fluoro counterpart.
Metabolomics What are the distinct metabolic profiles generated from this compound exposure?Characterization of the full range of metabolites and elucidation of how the fluorine atom alters bioactivation pathways.

Development and Utilization of Complex In Vitro Models (e.g., Organoids, 3D Cell Cultures)

Traditional two-dimensional (2D) cell cultures have limitations in mimicking the complex microenvironment of in vivo tissues. The development of three-dimensional (3D) cell cultures and organoids offers a more physiologically relevant platform for toxicological and cancer research. researchgate.netnih.gov While specific studies employing these advanced models for this compound are yet to be published, their application holds immense promise.

Interactive Data Table: Application of Complex In Vitro Models in this compound Research

In Vitro ModelResearch ApplicationExpected Insights
Liver Organoids Comparative metabolism studies of this compound and DMBA.A more accurate understanding of the metabolic pathways and the formation of reactive metabolites in a human-relevant context.
Mammary Gland Organoids Investigation of carcinogenic potential and effects on cell signaling.Elucidation of the cellular and molecular mechanisms underlying the differential carcinogenic effects in the primary target organ of DMBA.
3D Co-culture Models Study of the interaction between epithelial cells and the tumor microenvironment upon exposure.Insights into how the surrounding stromal cells may influence the response to this compound.

Investigation of Epigenetic Modifications Induced by this compound

Epigenetic modifications, such as DNA methylation and histone alterations, play a crucial role in carcinogenesis by regulating gene expression without changing the DNA sequence itself. Research on DMBA has shown that it can induce epigenetic changes, which may contribute to its carcinogenic activity. nih.gov The extent to which this compound induces such modifications is a critical and underexplored area of research.

Future studies should focus on a comparative analysis of the epigenetic landscapes of cells exposed to this compound and DMBA. This could involve genome-wide DNA methylation studies to identify differentially methylated regions and an examination of histone modifications, such as acetylation and methylation, which are known to be altered in cancer. Such investigations could reveal whether the reduced carcinogenicity of this compound is, in part, due to a diminished capacity to induce pro-carcinogenic epigenetic changes. Understanding these differences will provide a more complete picture of the mechanisms that differentiate a potent carcinogen from its weaker analog.

Interactive Data Table: Future Directions in Epigenetic Research of this compound

Epigenetic MechanismResearch FocusPotential Outcomes
DNA Methylation Comparative analysis of global and gene-specific DNA methylation patterns following exposure to this compound and DMBA.Identification of key tumor suppressor genes that are silenced by DMBA-induced hypermethylation but remain active after exposure to the 5-fluoro analog.
Histone Modifications Examination of histone acetylation and methylation marks on key gene promoters.Understanding how the fluorine substitution affects the epigenetic regulation of genes involved in cell cycle control and DNA repair.
Non-coding RNA Expression Profiling of microRNAs and other non-coding RNAs that are differentially expressed.Revealing another layer of regulatory control that may be less perturbed by this compound.

Q & A

Q. How should researchers interpret conflicting results in metabolite identification studies?

  • Case Study : DMBA metabolism generates arene oxides that rapidly rearrange to phenolic derivatives, complicating metabolite isolation .
  • Solution : Synthesize stable isotope-labeled 5-F-DMBA metabolites (e.g., 13C^{13}\text{C}-5-F-DMBA) as internal standards for LC-MS/MS quantification .

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